![molecular formula C19H23N3O2S B2714824 N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897461-51-7](/img/structure/B2714824.png)
N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as SBI-425, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making SBI-425 a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Applications De Recherche Scientifique
Cytotoxic Activity
Research has demonstrated the design, synthesis, and testing of compounds bearing the imidazo[2,1-b]thiazole scaffold, focusing on their cytotoxicity against human cancer cell lines. These studies aim at identifying potent inhibitors for therapeutic applications. For example, a study by Ding et al. (2012) revealed that certain derivatives showed significant inhibition against cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ding et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Compounds with the imidazo[2,1-b]thiazole moiety have been evaluated for their antimicrobial and anti-inflammatory activities. Sowmya et al. (2017) reported on acetamido pyrrolyl derivatives prepared and tested for these properties, where certain derivatives showed promising results against bacterial and fungal strains, as well as potent anti-inflammatory activity (Sowmya et al., 2017).
Anticonvulsant Activity
The development of compounds with anticonvulsant activity includes the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives. These efforts aim to discover effective treatments for seizures induced by maximal electroshock. A study by Aktürk et al. (2002) identified the most active compound in their series, contributing to the development of novel anticonvulsant therapies (Aktürk et al., 2002).
Exploration of Metabolism and Enzyme Inhibition
Investigations into the metabolism of related compounds, such as chloroacetamide herbicides, and their potential carcinogenicity involve understanding their metabolic pathways in human and rat liver microsomes. This research provides insights into the biochemical interactions and toxicological profiles of these compounds, which is crucial for developing safer and more effective drugs. Coleman et al. (2000) detailed the comparative metabolism of chloroacetamide herbicides, emphasizing the importance of metabolic studies in drug development (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-butan-2-yl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-13(3)20-18(23)10-15-12-25-19-21-17(11-22(15)19)14-6-8-16(9-7-14)24-5-2/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKJLZSDZVTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.